5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride
Description
Chemical Structure and Role
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a synthetic organic compound characterized by a pentan-1-amine backbone substituted with a methoxy group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is primarily recognized as Fluvoxamine maleate Impurity D (EP), a byproduct or intermediate in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder and depression .
Analytical Significance
In pharmacopeial standards, this compound is monitored as an impurity due to its structural similarity to fluvoxamine. Chromatographic methods (e.g., HPLC with UV detection at 234 nm) are employed to quantify it, with a relative retention time (RRT) of ~0.50 and an allowable limit of 0.8% in drug formulations .
Properties
Molecular Formula |
C13H19ClF3NO |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18F3NO.ClH/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16;/h5-8,12H,2-4,9,17H2,1H3;1H |
InChI Key |
WEOGTLATCGAQEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine to form an oxime. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or tertiary amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural motifs with 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride, differing in functional groups or substitution patterns:
Chromatographic and Physicochemical Properties
Comparative HPLC data for fluvoxamine-related impurities:
Key Observations :
Pharmacological and Toxicological Profiles
- This compound: No direct pharmacological data are available, but its role as an impurity implies low bioactivity at regulated limits (<0.8%).
- Thiophene fentanyl hydrochloride (unrelated structurally but cited for comparison): Highlighted for insufficient toxicological data, underscoring the importance of impurity profiling in pharmaceuticals .
- 4-Methoxy-4-methylpentan-1-amine hydrochloride : Demonstrated synthetic utility but lacks reported bioactivity .
Biological Activity
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C13H15F3N·HCl
- Molecular Weight : 260.25 g/mol
- CAS Number : Not specified in the search results but related compounds have CAS numbers 61718-80-7 and 54739-18-3.
The compound features a methoxy group and a trifluoromethyl-substituted phenyl ring, which are known to influence its biological activity.
This compound is structurally related to fluvoxamine, an antidepressant that functions primarily as a selective serotonin reuptake inhibitor (SSRI). The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with serotonin receptors and other targets in the central nervous system (CNS) .
Antidepressant Effects
Research indicates that compounds similar to 5-methoxy derivatives exhibit significant antidepressant properties. For instance, fluvoxamine has been shown to modulate serotonin levels effectively, which is crucial for mood regulation. The structural modifications found in this compound may enhance these effects through increased receptor binding affinity .
Anticancer Potential
Recent studies have highlighted the anticancer activity of compounds with similar structures. For example, derivatives with oxime functionalities have demonstrated potent inhibition against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl at specific positions has been correlated with enhanced anticancer activity .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : A study evaluating fluvoxamine's effects on patients with major depressive disorder highlighted improvements in mood and reductions in anxiety symptoms. The analogs showed similar efficacy in preclinical models .
- Cancer Cell Line Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell growth in various cancer lines, including those resistant to standard therapies. For instance, a related compound exhibited an IC50 value of 0.072 μM against MV4-11 cells with FLT3/ITD mutation, indicating strong inhibitory potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : A multi-step synthesis typically involves (1) introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using copper-mediated trifluoromethylation), (2) forming the pentan-1-amine backbone via reductive amination or nucleophilic substitution, and (3) final HCl salt formation. Purification strategies include recrystallization from ethanol/water mixtures or preparative HPLC. Analytical techniques such as NMR (for structural confirmation) and LC-MS (for purity assessment >98%) are critical .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the methoxy, trifluoromethyl, and amine proton environments. Aromatic protons near the trifluoromethyl group show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 306.1) and absence of side products.
- HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) assesses purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at -20°C in airtight containers to prevent amine oxidation or hydrolysis.
- Light Sensitivity : Amber vials mitigate photodegradation of the aryl trifluoromethyl group.
- Humidity : Desiccants (e.g., silica gel) prevent deliquescence due to the hydrochloride salt .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodological Answer : The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal catalysts, solvents, and temperatures. For example, reaction path searches might identify trifluoromethylation efficiency improvements using Pd/Cu bimetallic systems under mild conditions .
Q. What experimental strategies address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers for in vitro assays.
- Structural Analogs : Synthesize derivatives (e.g., replacing methoxy with hydroxyl groups) to enhance aqueous solubility while retaining activity.
- Liposomal Encapsulation : For in vivo studies, phospholipid-based carriers improve bioavailability .
Q. How can researchers resolve contradictions in reported receptor-binding affinities?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation strategies include:
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) and functional cAMP assays.
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) to account for protonation state effects on binding .
Q. What is the role of the trifluoromethyl group in modulating pharmacological activity?
- Methodological Answer : The -CF group enhances metabolic stability (reducing cytochrome P450-mediated oxidation) and increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogs show a 10-fold potency difference in serotonin receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
